2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one
Overview
Description
2-(2-Aminoethyl)-3’,6’-bis(diethylamino)spiro[isoindoline-1,9’-xanthen]-3-one is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spiro linkage between an isoindoline and a xanthene moiety, with additional aminoethyl and diethylamino groups enhancing its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been found to interact with various biological targets
Mode of Action
It is known that similar compounds, such as n-isoindoline-1,3-dione derivatives, interact with their targets in a variety of ways . More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been found to affect various biochemical pathways
Pharmacokinetics
Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been studied for their pharmacokinetic properties . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been found to have various biological effects
Action Environment
Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been studied in various environments . More research is needed to understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-3’,6’-bis(diethylamino)spiro[isoindoline-1,9’-xanthen]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of Isoindoline Derivative: The initial step involves the synthesis of an isoindoline derivative through the condensation of phthalic anhydride with an appropriate amine.
Spirocyclization: The isoindoline derivative undergoes a spirocyclization reaction with a xanthene precursor under acidic conditions to form the spiro compound.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-3’,6’-bis(diethylamino)spiro[isoindoline-1,9’-xanthen]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Ethylenediamine, diethylamine, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced isoindoline-xanthene compounds, and substituted analogs with diverse functional groups.
Scientific Research Applications
2-(2-Aminoethyl)-3’,6’-bis(diethylamino)spiro[isoindoline-1,9’-xanthen]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in cell imaging and tracking due to its strong fluorescence properties.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment, where its fluorescence can be used to target and destroy cancer cells.
Industry: Utilized in the manufacturing of high-performance materials, including polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative used widely as a fluorescent dye.
Rhodamine: Similar in structure but with different substituents, used in similar applications.
Eosin: A brominated derivative of fluorescein, used in histology and as a dye.
Uniqueness
2-(2-Aminoethyl)-3’,6’-bis(diethylamino)spiro[isoindoline-1,9’-xanthen]-3-one is unique due to its spiro linkage, which imparts distinct chemical and physical properties, such as enhanced stability and specific fluorescence characteristics. This makes it particularly valuable in applications requiring high sensitivity and specificity.
This detailed overview provides a comprehensive understanding of 2-(2-Aminoethyl)-3’,6’-bis(diethylamino)spiro[isoindoline-1,9’-xanthen]-3-one, highlighting its synthesis, reactivity, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
2-(2-aminoethyl)-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O2/c1-5-32(6-2)21-13-15-25-27(19-21)36-28-20-22(33(7-3)8-4)14-16-26(28)30(25)24-12-10-9-11-23(24)29(35)34(30)18-17-31/h9-16,19-20H,5-8,17-18,31H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSABBFJVLMEXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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